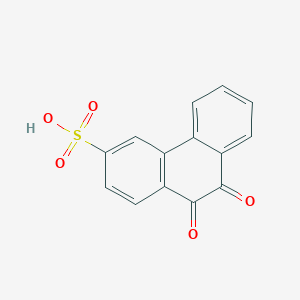
9,10-dioxophenanthrene-3-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxophenanthrene-3-sulfonic Acid is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both sulfonic acid and dioxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxophenanthrene-3-sulfonic Acid typically involves the sulfonation of phenanthrene derivatives followed by oxidation. One common method includes the reaction of phenanthrene with sulfuric acid to introduce the sulfonic acid group, followed by oxidation using agents such as potassium permanganate or chromium trioxide to form the dioxo groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing robust reaction setups and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more complex oxidized derivatives.
Reduction: This compound can be reduced to form hydroxy derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Higher oxidized phenanthrene derivatives.
Reduction Products: Hydroxyphenanthrene derivatives.
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9,10-Dioxophenanthrene-3-sulfonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and dyes.
Mécanisme D'action
The mechanism of action of 9,10-Dioxophenanthrene-3-sulfonic Acid involves its redox activity and ability to interact with various molecular targets. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property is particularly useful in applications such as redox flow batteries and as a catalyst in organic reactions. The sulfonic acid group enhances its solubility and reactivity in aqueous environments, making it suitable for various industrial and research applications.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic Acid: Similar in structure but contains hydroxy groups instead of dioxo groups.
Anthraquinone-2-sulfonic Acid: Lacks the dioxo groups but shares the sulfonic acid functionality.
Uniqueness: 9,10-Dioxophenanthrene-3-sulfonic Acid is unique due to the presence of both dioxo and sulfonic acid groups, which confer distinct redox properties and reactivity. This combination of functional groups makes it particularly versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
51789-38-9 |
|---|---|
Formule moléculaire |
C14H8O5S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
9,10-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-10-4-2-1-3-9(10)12-7-8(20(17,18)19)5-6-11(12)14(13)16/h1-7H,(H,17,18,19) |
Clé InChI |
AVTLNKKGCFQZRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)S(=O)(=O)O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




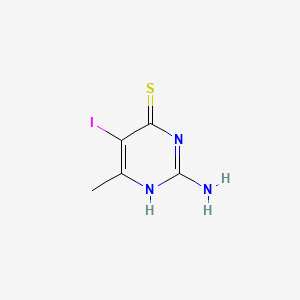
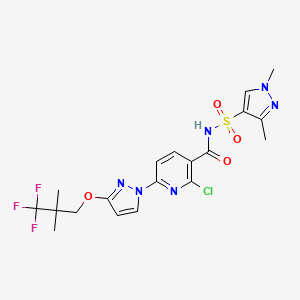

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
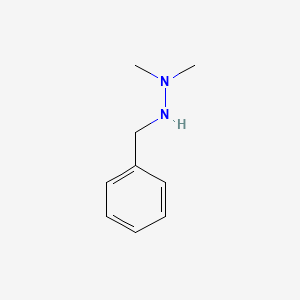
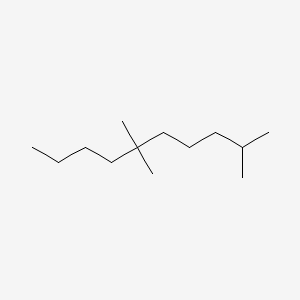
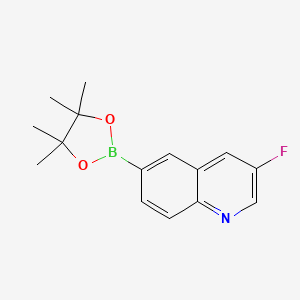
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)

![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
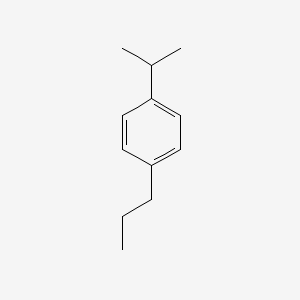
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
